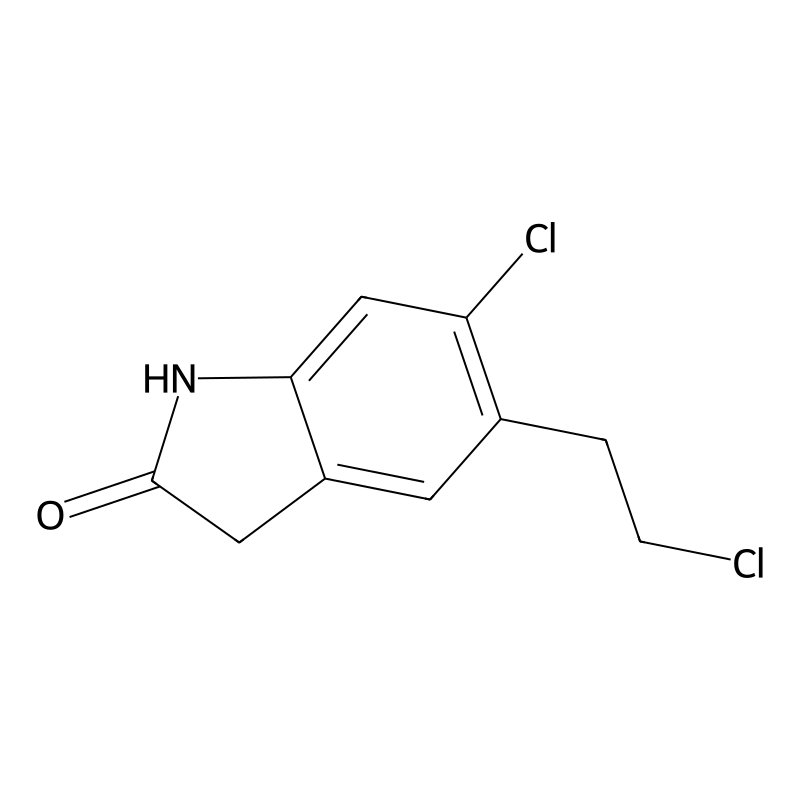

5-(2-Chloroethyl)-6-chlorooxindole

Content Navigation

- 1. General Information

- 2. Procurement Baseline: 5-(2-Chloroethyl)-6-chlorooxindole (CAS 118289-55-7)

- 3. The Cost of Substitution: Precursor Inefficiency and Impurity Carryover in 5-(2-Chloroethyl)-6-chlorooxindole Procurement

- 4. Quantitative Evidence Guide: Evaluating 5-(2-Chloroethyl)-6-chlorooxindole for API Synthesis

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5-(2-Chloroethyl)-6-chlorooxindole is a critical bicyclic indolinone building block, primarily utilized as the terminal alkylating agent in the synthesis of the atypical antipsychotic Ziprasidone. Featuring a highly specific 5-chloroethyl side chain and a 6-chloro substituent on the oxindole core, this compound is engineered to undergo direct nucleophilic substitution with piperazine derivatives. In industrial procurement, its value is defined by its ability to bypass hazardous reduction steps required by upstream precursors, its controlled leaving-group kinetics under basic aqueous or organic conditions, and its stringent impurity profile, which is essential for meeting regulatory thresholds in final active pharmaceutical ingredients (APIs)[1].

Substituting 5-(2-chloroethyl)-6-chlorooxindole with its upstream precursor, 5-chloroacetyl-6-chlorooxindole, forces manufacturers to perform a downstream reduction using hazardous reagents like triethylsilane and trifluoroacetic acid, adding process time, safety risks, and yield losses of 10–36% [1]. Furthermore, attempting to use generic or lower-purity oxindole derivatives lacking strict control of the des-chloro impurity is commercially unviable. Because the des-chloro impurity tracks closely with the product through the synthesis with only a 3- to 6-fold purge factor, starting materials exceeding 300 ppm of the des-chloro analog will reliably cause the final API to fail the strict <100 ppm regulatory limit[2]. Thus, exact procurement of the high-purity chloroethyl compound is non-negotiable for compliant manufacturing.

Process Streamlining: Direct Alkylation vs. Acylation-Reduction

Procuring 5-(2-chloroethyl)-6-chlorooxindole enables a direct, one-step N-alkylation of 1-(1,2-benzisothiazol-3-yl)piperazine (typically in refluxing water with Na2CO3 or methyl isobutyl ketone), achieving yields exceeding 80%. In contrast, utilizing the upstream 5-chloroacetyl-6-chlorooxindole requires either pre-reduction (yielding only 64–91% using triethylsilane/TFA) or post-coupling reduction, which introduces severe risks of over-reducing the benzisothiazole core [1].

| Evidence Dimension | Synthetic steps and intermediate yield |

| Target Compound Data | 1-step direct alkylation (>80% yield) |

| Comparator Or Baseline | 5-Chloroacetyl-6-chlorooxindole (requires 2 steps, with the reduction step alone losing 9–36% yield) |

| Quantified Difference | Elimination of 1 synthetic step and avoidance of 9–36% yield loss. |

| Conditions | Industrial scale coupling vs. triethylsilane/TFA reduction. |

Eliminating the reduction step removes hazardous reagents from the manufacturing floor and significantly improves overall API throughput.

Regulatory Compliance: Des-Chloro Impurity Purge Dynamics

The synthesis of Ziprasidone exhibits a relatively low purge factor (approximately 3- to 6-fold) for des-chloro impurities. To ensure the final API meets the strict regulatory limit of <100 ppm for des-chloro ziprasidone, the starting 5-(2-chloroethyl)-6-chlorooxindole must be procured with a des-chloro impurity level strictly below 300 ppm. Lower-grade comparators or crude mixtures routinely exceed this threshold, leading to irreversible contamination of the final batch [1].

| Evidence Dimension | Maximum allowable des-chloro impurity |

| Target Compound Data | High-purity grade (<300 ppm des-chloro) |

| Comparator Or Baseline | Standard grade/crude oxindoles (>500 ppm des-chloro) |

| Quantified Difference | Ensures final API remains <100 ppm des-chloro. |

| Conditions | 5-step API synthesis with a calculated 3x to 6x impurity purge factor. |

Procuring strictly controlled purity grades prevents catastrophic batch rejection of the final API due to inseparable structural analogs.

Leaving Group Optimization: Chloroethyl vs. Bromoethyl Kinetics

While bromoethyl analogs are often presumed to be more efficient alkylating agents due to higher reactivity, in the specific basic conditions required for this API coupling (e.g., aqueous Na2CO3), the highly reactive 5-(2-bromoethyl)-6-chlorooxindole is highly susceptible to base-catalyzed elimination, forming the unwanted 5-vinyl-6-chlorooxindole side product. The chloroethyl group in 5-(2-chloroethyl)-6-chlorooxindole limits this elimination pathway while maintaining sufficient nucleophilic substitution reactivity [1].

| Evidence Dimension | Substitution vs. Elimination ratio |

| Target Compound Data | 5-(2-Chloroethyl)-6-chlorooxindole (favors substitution) |

| Comparator Or Baseline | 5-(2-Bromoethyl)-6-chlorooxindole (elevated elimination to vinyl oxindole) |

| Quantified Difference | Significant reduction in vinyl impurity formation during basic coupling. |

| Conditions | Refluxing aqueous Na2CO3 or MIBK base-mediated N-alkylation. |

Selecting the chloroethyl leaving group maximizes the yield of the desired API and minimizes reactive vinyl impurities that complicate downstream crystallization.

Commercial-Scale Synthesis of Ziprasidone API

This compound is the definitive precursor for the industrial production of Ziprasidone and its hydrochloride monohydrate salt. Its specific chloroethyl leaving group allows for direct, high-yield N-alkylation of the piperazine intermediate in environmentally favorable solvents like water or MIBK, completely bypassing the need for hazardous silane-based reduction steps [1].

Impurity Reference Standard Generation and Quality Control

Due to its structural centrality, highly characterized batches of 5-(2-chloroethyl)-6-chlorooxindole are essential for generating pharmacopeial and non-pharmacopeial impurity reference standards (e.g., Ziprasidone Impurity F). It is used to validate analytical methods, trace the origin of des-chloro carryover, and establish strict purge factors during process validation .

Development of Novel Serotonin-Dopamine Antagonist Libraries

Beyond generic manufacturing, the compound serves as a privileged scaffold for medicinal chemistry programs targeting new atypical antipsychotics. Its balanced reactivity profile makes it a highly processable building block for synthesizing libraries of indolinone-piperazine derivatives, where avoiding over-alkylation and elimination side reactions is critical for rapid lead optimization [1].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Dates

Explore Compound Types